

The Cellular Target of ML315: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	ML 315 hydrochloride	
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Introduction

ML315 is a potent and selective small-molecule inhibitor that has been identified as a valuable chemical probe for studying the biological functions of the cdc2-like kinases (Clk) and dual-specificity tyrosine-phosphorylation-regulated kinases (Dyrk).[1][2] These kinase families play crucial roles in regulating mRNA splicing, cell cycle progression, and other fundamental cellular processes.[1][3] Dysregulation of Clk and Dyrk kinase activity has been implicated in various diseases, including cancer and neurological disorders, making them attractive targets for therapeutic intervention.[4] This technical guide provides a comprehensive overview of the cellular target of ML315, including quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and a depiction of the relevant signaling pathway.

Core Cellular Targets: Clk and Dyrk Kinases

The primary cellular targets of ML315 are members of the Clk and Dyrk kinase families. ML315 exhibits potent inhibitory activity against several isoforms within these families, demonstrating a degree of selectivity that makes it a useful tool for dissecting their specific cellular roles.

Quantitative Data: Inhibitory Potency of ML315



The inhibitory activity of ML315 against a panel of Clk and Dyrk kinases was determined using the LanthaScreen® Eu Kinase Binding Assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

IC50 (nM)
68
231
>10,000
68
282
1156
Not Determined
Not Determined

Data sourced from Coombs et al., Bioorg Med Chem Lett, 2013.[5]

Kinome Selectivity

To assess the selectivity of ML315, it was profiled against a broad panel of 442 kinases in the KINOMEscan® assay at a concentration of 10 μ M. The results demonstrated high selectivity for the Clk and Dyrk families. Further off-target pharmacology screening against a panel of 68 receptors, ion channels, and transporters showed minimal activity, with only a few targets exhibiting greater than 50% inhibition at 10 μ M.



Off-Target	% Inhibition at 10 μM
Adenosine A3 Receptor	58
Dopamine D4 Receptor	62
Sigma σ2 Receptor	55

Data sourced from the Probe Reports from the NIH Molecular Libraries Program.[6]

Experimental Protocols Biochemical Assay: LanthaScreen® Eu Kinase Binding Assay

This protocol outlines the general procedure for determining the in vitro potency of ML315 against its target kinases.

Principle: The LanthaScreen® Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. It measures the binding of a fluorescently labeled ATP-competitive tracer to the kinase of interest. A europium (Eu)-labeled anti-tag antibody binds to the kinase. When the tracer is bound to the kinase, FRET occurs between the Eulabeled antibody (donor) and the tracer (acceptor). Inhibitors that bind to the ATP pocket of the kinase compete with the tracer, leading to a decrease in the FRET signal.[7][8]

Materials:

- Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[9]
- Recombinant tagged kinase (e.g., GST-tagged CLK1)
- LanthaScreen® Eu-anti-Tag Antibody (e.g., Eu-anti-GST Antibody)
- Kinase Tracer
- ML315 (or other test compound) serially diluted in DMSO
- 384-well assay plates



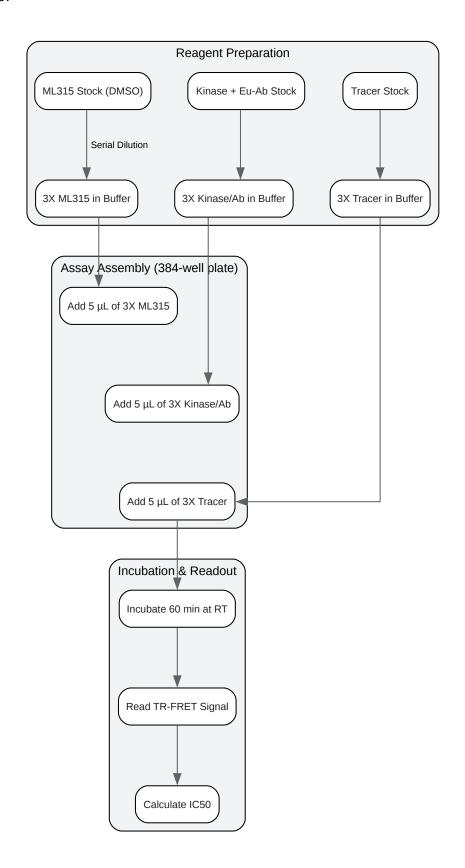
· TR-FRET compatible plate reader

Procedure:

- Reagent Preparation:
 - Prepare a 3X solution of the test compound (e.g., ML315) in Kinase Buffer A.
 - Prepare a 3X mixture of the kinase and Eu-anti-tag antibody in Kinase Buffer A. The optimal concentrations of kinase and antibody should be predetermined.
 - Prepare a 3X solution of the kinase tracer in Kinase Buffer A. The tracer concentration should be approximately at its Kd for the target kinase.[10][11]
- Assay Assembly:
 - \circ Add 5 µL of the 3X test compound solution to the wells of a 384-well plate.
 - Add 5 μL of the 3X kinase/antibody mixture to all wells.
 - Add 5 μL of the 3X tracer solution to all wells to initiate the binding reaction.
- Incubation:
 - Incubate the plate at room temperature for 60 minutes, protected from light.
- Data Acquisition:
 - Read the plate on a TR-FRET-compatible plate reader. Excite the europium donor at ~340 nm and measure the emission at two wavelengths: ~615 nm (europium emission) and ~665 nm (tracer emission).[8]
- Data Analysis:
 - Calculate the emission ratio (665 nm / 615 nm).
 - Plot the emission ratio against the logarithm of the inhibitor concentration.



 Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value.





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Workflow for the LanthaScreen® Eu Kinase Binding Assay.

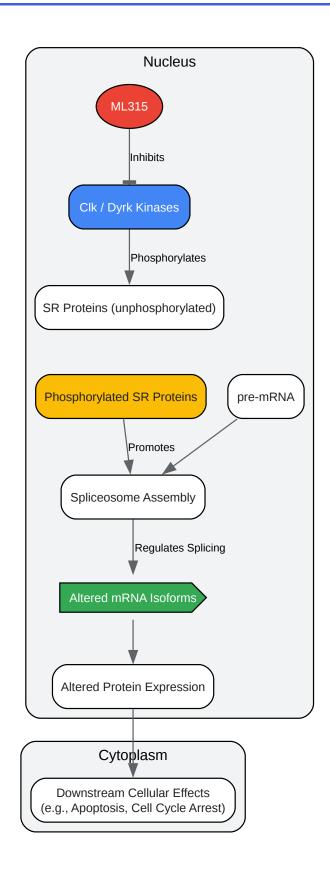
Cellular Signaling Pathway

Clk and Dyrk kinases are key regulators of pre-mRNA splicing, a fundamental process for generating protein diversity from a limited number of genes. They exert their function by phosphorylating Serine/Arginine-rich (SR) proteins, which are essential components of the spliceosome.

Mechanism of Action:

- SR Protein Phosphorylation: In the nucleus, Clk and Dyrk kinases phosphorylate the RS
 (Arginine/Serine-rich) domains of SR proteins.[1][3]
- Spliceosome Recruitment: This phosphorylation event is critical for the recruitment of SR
 proteins to pre-mRNA and the subsequent assembly of the spliceosome at the correct splice
 sites.[12]
- Alternative Splicing Regulation: The pattern of SR protein phosphorylation influences the selection of splice sites, thereby controlling alternative splicing events and the production of different mRNA isoforms.[4][12]
- Inhibition by ML315: ML315, by inhibiting Clk and Dyrk kinases, prevents the
 phosphorylation of SR proteins. This leads to altered alternative splicing patterns, which can
 affect the expression of proteins involved in various cellular processes, including cell cycle
 control and apoptosis.[12]





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- To cite this document: BenchChem. [The Cellular Target of ML315: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560325#what-is-the-cellular-target-of-ml-315]

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